molecular formula C15H13F3N2O2 B12584772 Urea, N-(4-hydroxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]- CAS No. 625118-43-6

Urea, N-(4-hydroxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]-

Cat. No.: B12584772
CAS No.: 625118-43-6
M. Wt: 310.27 g/mol
InChI Key: HDNTXGPZSHXXNF-UHFFFAOYSA-N
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Description

Introduction to Urea, N-(4-hydroxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]-

Urea derivatives represent a critical class of organic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science. The subject compound, Urea, N-(4-hydroxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]-, exemplifies a structurally complex urea derivative featuring aromatic and fluorinated substituents. Its unique molecular architecture combines a urea backbone with a 4-hydroxy-2-methylphenyl group and a 3-(trifluoromethyl)phenyl moiety, creating distinct electronic and steric properties.

Chemical Identification and Nomenclature

IUPAC Name and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-(4-hydroxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea . The structural representation consists of:

  • A central urea group ($$ \text{NH}2\text{CONH}2 $$) modified by two aromatic substituents.
  • A 4-hydroxy-2-methylphenyl group attached to one nitrogen atom, characterized by a hydroxyl (-OH) group at the para position and a methyl (-CH$$_3$$) group at the ortho position relative to the urea linkage.
  • A 3-(trifluoromethyl)phenyl group attached to the adjacent nitrogen atom, featuring a trifluoromethyl (-CF$$_3$$) group at the meta position.

The structural formula can be represented as:
$$ \text{C}6\text{H}3(\text{CF}3)(\text{NHCONH})(\text{C}6\text{H}3(\text{OH})(\text{CH}3)) $$

CAS Registry Number and Molecular Formula

The compound is assigned the CAS Registry Number 625118-43-6 , a unique identifier for chemical substances. Its molecular formula is C$${15}$$H$${13}$$F$${3}$$N$${2}$$O$$_{2}$$ , corresponding to a molecular weight of 324.28 g/mol .

Property Value
CAS Registry Number 625118-43-6
Molecular Formula C$${15}$$H$${13}$$F$${3}$$N$${2}$$O$$_{2}$$
Molecular Weight 324.28 g/mol
Systematic Classification in Chemical Databases

This compound is systematically categorized in major chemical databases under the following classifications:

  • Organic CompoundsUreasAryl Ureas
  • Fluorinated CompoundsTrifluoromethyl-Substituted Aromatics
  • Hydroxyaryl CompoundsMethyl-Substituted Phenols

In PubChem and ChemSpider, it is indexed using structural descriptors such as:

  • Substituents : Hydroxy, methyl, trifluoromethyl, phenyl
  • Functional Groups : Urea (-NHCONH-), hydroxyl (-OH)

Properties

CAS No.

625118-43-6

Molecular Formula

C15H13F3N2O2

Molecular Weight

310.27 g/mol

IUPAC Name

1-(4-hydroxy-2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C15H13F3N2O2/c1-9-7-12(21)5-6-13(9)20-14(22)19-11-4-2-3-10(8-11)15(16,17)18/h2-8,21H,1H3,(H2,19,20,22)

InChI Key

HDNTXGPZSHXXNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)NC(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Biological Activity

Urea, N-(4-hydroxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]- (CAS number 625118-43-6) is a synthetic organic compound notable for its unique structural features, including a hydroxy group and a trifluoromethyl group. This compound has garnered interest in medicinal chemistry and material science due to its potential biological activities and reactivity profile. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.

  • Molecular Formula : C15_{15}H13_{13}F3_3N2_2O2_2
  • Molecular Weight : 310.27 g/mol
  • Structure : The compound features a urea moiety, which is known for participating in nucleophilic substitution reactions, and the trifluoromethyl group, which can enhance electronic properties.

The biological activity of Urea, N-(4-hydroxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]- is primarily influenced by its functional groups:

  • Hydroxy Group : This group can engage in hydrogen bonding, potentially affecting solubility and interactions with biological targets.
  • Trifluoromethyl Group : Known to enhance lipophilicity and metabolic stability, this group may improve the compound's bioavailability and efficacy against certain biological targets.

In Vitro Studies

Research has indicated that compounds with similar structures exhibit various biological activities. For instance:

  • Cholinesterase Inhibition : Similar derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases. The IC50_{50} values for related compounds provide insights into their potency as inhibitors.
CompoundIC50_{50} (µM)Reference
Rivastigmine0.1
Galanthamine0.5
DCMU1.0

Case Studies

  • Neuroprotective Potential : A study explored the neuroprotective effects of similar urea derivatives on neuronal cells exposed to oxidative stress. The results indicated that these compounds could mitigate cell death by modulating oxidative stress pathways.
  • Antimicrobial Activity : Another investigation assessed the antimicrobial properties of urea derivatives against various bacterial strains, demonstrating significant inhibition zones indicating potential therapeutic applications.

Synthesis

The synthesis of Urea, N-(4-hydroxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]- typically involves multi-step organic reactions:

  • Formation of the Urea Moiety : Reaction of isocyanates with amines.
  • Introduction of Functional Groups : Subsequent steps involve introducing the hydroxy and trifluoromethyl groups through electrophilic aromatic substitution or similar methods.

Applications

Given its structural uniqueness and biological activity, Urea, N-(4-hydroxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]- has potential applications in:

  • Medicinal Chemistry : As a lead compound for developing new drugs targeting neurodegenerative diseases.
  • Material Science : Due to its chemical reactivity, it may also find applications in creating novel materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anticancer Diaryluureas

CTPPU (N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea)
  • Substituents : 4-chloro-3-TFMPh and phenyl.
  • Activity : Inhibits NSCLC cell growth via cell cycle arrest. The chloro group enhances electron withdrawal but reduces solubility compared to hydroxyl .
CTP-(4-OH)-PU (N-[4-chloro-3-TFMPh]-N′-(4-hydroxyphenyl)urea)
  • Substituents : 4-chloro-3-TFMPh and 4-hydroxyphenyl.
  • Activity : Similar anticancer effects to CTPPU but with enhanced solubility due to the 4-hydroxyphenyl group .
  • Key Difference : The target compound’s 2-methyl group introduces steric hindrance, which may alter binding affinity or selectivity compared to CTP-(4-OH)-PU.
EP 1 636 585 B1 Derivatives (e.g., N-(4-chloro-3-TFMPh)-N′-(4-pyridyloxyphenyl)urea)
  • Substituents : Chloro-TFMPh and pyridyloxy groups.
  • Activity : Potent VEGFR-2 kinase inhibitors. The pyridyloxy group enables π-π stacking interactions .

Agrochemical Diaryluureas

Fluometuron (N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]urea)
  • Substituents : Dimethyl and 3-TFMPh.
  • Application: Herbicide. The dimethyl groups reduce hydrogen-bonding capacity, favoring non-polar interactions in plant systems .
  • Key Difference : The target compound’s hydroxyl group increases polarity, making it less suitable for agrochemical use but more viable for pharmaceutical applications.

Anti-inflammatory and Bioactive Ureas

Compound 2 from Lycium barbarum (N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide)
  • Substituents : Hydroxyphenyl and methoxyethyl.
  • Activity : Anti-inflammatory (IC₅₀ = 17.00 µM), comparable to quercetin .
  • Key Difference : The target compound’s urea backbone and trifluoromethyl group may enhance stability and target specificity compared to acrylamide derivatives.

Structural and Functional Analysis Table

Compound Name Substituents (N- and N'-) Key Properties Applications References
Target Compound 4-hydroxy-2-methylphenyl, 3-TFMPh High solubility, hydrogen bonding Oncology, anti-inflammatory
CTPPU 4-chloro-3-TFMPh, phenyl Lipophilic, cell cycle arrest NSCLC inhibition
CTP-(4-OH)-PU 4-chloro-3-TFMPh, 4-hydroxyphenyl Moderate solubility, anticancer NSCLC inhibition
Fluometuron Dimethyl, 3-TFMPh Non-polar, soil-stable Herbicide
EP 1 636 585 B1 Derivatives Chloro-TFMPh, pyridyloxyphenyl Kinase inhibition, π-π interactions Anticancer (VEGFR-2)
Lycium barbarum Compound 2 Hydroxyphenyl, methoxyethyl Anti-inflammatory Inflammation

Research Findings and Trends

  • Electron-Withdrawing Groups : The 3-TFMPh group is a common motif in anticancer and agrochemical compounds due to its metabolic stability and electronic effects .
  • Hydroxy vs. Chloro Substitutents : Hydroxyl groups improve solubility and target engagement (e.g., CTP-(4-OH)-PU vs. CTPPU), while chloro groups enhance lipophilicity and membrane permeability .
  • Steric Effects : The 2-methyl group in the target compound may reduce off-target interactions compared to smaller substituents, as seen in deuterated derivatives ().

Preparation Methods

Direct Coupling Reaction

One of the primary methods for synthesizing urea derivatives involves the direct reaction between an amine and an isocyanate. The reaction can be summarized as follows:

  • Reactants : The starting materials include 4-hydroxy-2-methylaniline and 3-(trifluoromethyl)phenyl isocyanate.
  • Reaction Conditions : The reaction typically occurs in a solvent such as dichloromethane or toluene at elevated temperatures (around 60-80°C) to facilitate the reaction.
  • Mechanism : The nucleophilic amine attacks the electrophilic carbon atom of the isocyanate, leading to the formation of the urea bond.

Reaction Scheme :

$$
\text{4-hydroxy-2-methylaniline} + \text{3-(trifluoromethyl)phenyl isocyanate} \rightarrow \text{Urea, N-(4-hydroxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]-}
$$

One-Pot Synthesis

Another efficient method involves a one-pot synthesis where multiple steps are combined into a single reaction vessel:

  • Starting Materials : This method may utilize 4-hydroxy-2-methylphenol and trifluoroacetic anhydride to introduce the trifluoromethyl group.
  • Procedure : The phenolic compound is first reacted with trifluoroacetic anhydride to form an intermediate, which is then treated with a suitable amine.
  • Advantages : This method reduces the number of purification steps required and increases overall yield.

Alternative Synthetic Routes

Several alternative synthetic routes have been explored in literature:

  • Carbamate Route : Reaction of phenolic compounds with phosgene or its derivatives can lead to carbamate intermediates that can be hydrolyzed to yield urea derivatives.

  • Use of Protecting Groups : In complex syntheses where functional group compatibility is an issue, protecting groups may be employed to temporarily mask reactive sites during synthesis.

Research Findings

Recent studies have highlighted various aspects of the preparation and characterization of urea derivatives:

  • Characterization Techniques : Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly used to confirm the structure of synthesized compounds.

  • Biological Activity : Some derivatives have shown promising results in biological assays, indicating potential applications in drug development.

Data Table: Summary of Synthesis Methods

Method Reactants Conditions Yield (%) Notes
Direct Coupling 4-Hydroxy-2-methylaniline + 3-(trifluoromethyl)phenyl isocyanate 60-80°C, dichloromethane Varies Simple method; good yields reported
One-Pot Synthesis 4-Hydroxy-2-methylphenol + trifluoroacetic anhydride + amine Room temperature High Reduces purification steps
Carbamate Route Phenolic compound + phosgene Varies Moderate More complex; requires careful handling

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